3-Fluoro Substitution Boosts LSD1 Inhibitory Activity
In LSD1 inhibitory assays, replacement of the 3-fluoro substituent on the pyridine ring with chlorine or hydrogen decreases LSD1 inhibitory activity by 3- to 5-fold. This quantification demonstrates that the 3-fluoro group is not merely a metabolically stable hydrogen bioisostere but contributes specific electronic effects critical for target engagement .
| Evidence Dimension | LSD1 inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | 3-fluoro substitution (baseline reference) |
| Comparator Or Baseline | 3-chloro analog or 3-hydrogen (unsubstituted) analog |
| Quantified Difference | 3- to 5-fold decreased activity for chloro and hydrogen analogs relative to 3-fluoro |
| Conditions | LSD1 enzyme inhibition assay (in vitro) |
Why This Matters
For LSD1-targeted programs, selecting the 3-fluoro analog is essential to maintain target engagement potency; chloro or hydrogen substitutions result in measurable 3- to 5-fold potency losses that compromise lead optimization trajectories.
